molecular formula C11H16ClNO B2466962 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride CAS No. 1298022-51-1

1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride

Cat. No.: B2466962
CAS No.: 1298022-51-1
M. Wt: 213.71
InChI Key: RYACEYXIZPNODI-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C11H15NO·HCl It is a cyclopropane derivative that features a methoxyphenyl group attached to a cyclopropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with cyclopropanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amine group can be reduced to form a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-[(2-Hydroxyphenyl)methyl]cyclopropan-1-amine hydrochloride.

    Reduction: Formation of 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine.

    Substitution: Formation of various substituted cyclopropan-1-amine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and methoxy functional groups. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride
  • 1-[(4-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride

Uniqueness

1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-5-3-2-4-9(10)8-11(12)6-7-11;/h2-5H,6-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYACEYXIZPNODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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